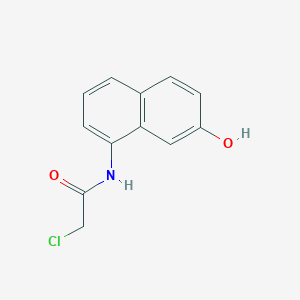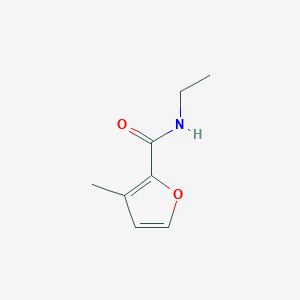![molecular formula C13H17NO2 B7458409 [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone, also known as HMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of the popular drug, methamphetamine, and has been found to have unique properties that make it useful in various laboratory experiments.
Wirkmechanismus
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the inhibition of dopamine transporters in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. By inhibiting dopamine transporters, this compound increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In addition to its effects on dopamine transporters, this compound has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin. This compound has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on the brain and in developing new treatments for addiction. However, this compound also has some limitations, including its potential for toxicity and its effects on other neurotransmitters and physiological systems.
Zukünftige Richtungen
There are many possible future directions for research on [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone. Some potential areas of study include the development of new treatments for addiction, the use of this compound in studying the effects of dopamine on the brain, and the investigation of the potential neuroprotective effects of this compound in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential risks associated with its use.
Synthesemethoden
The synthesis of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the reaction of 4-hydroxyacetophenone and 2-methylpyrrolidine with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. This compound has been found to act as a potent dopamine transporter inhibitor, which makes it useful in studying the effects of dopamine on the brain. Additionally, this compound has been used to study the mechanisms underlying drug addiction and to develop new treatments for addiction.
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-8-14(10)13(16)12-6-4-11(9-15)5-7-12/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYSVZSRFGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

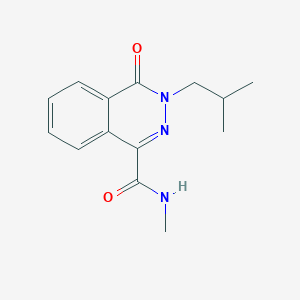
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
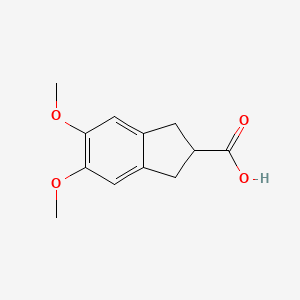
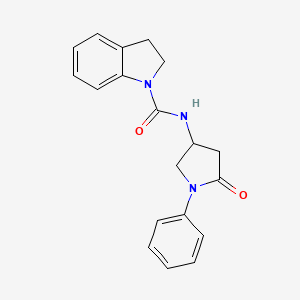


![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
